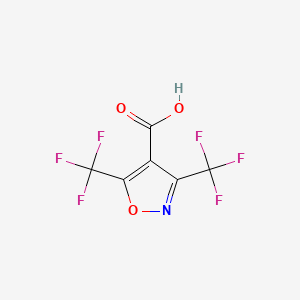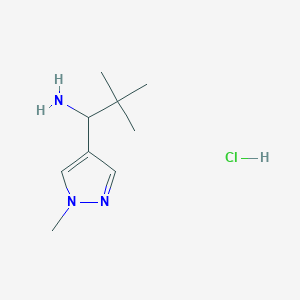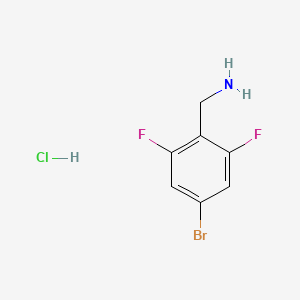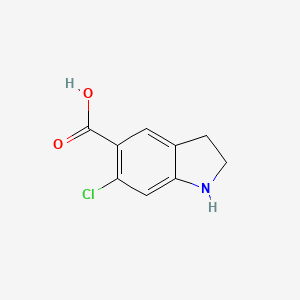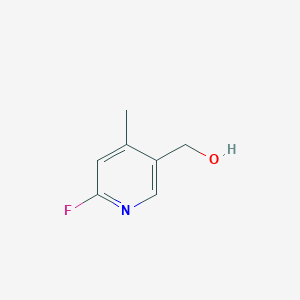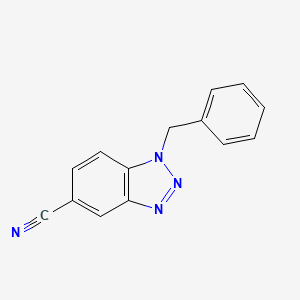![molecular formula C11H12BF3KNO B1457903 Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate CAS No. 1983205-51-1](/img/structure/B1457903.png)
Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate
Descripción general
Descripción
Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate is a boronate compound that is structurally similar to other boronic acids and esters. It has a molecular formula of C11H12BF3KNO and a molecular weight of 281.12 g/mol .
Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also includes a phenyl group attached to the pyrrolidine ring via a carbonyl group, and a trifluoroborate group attached to the phenyl group .Aplicaciones Científicas De Investigación
Proteomics Research
Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate is utilized in proteomics research . This field involves the large-scale study of proteins, particularly their structures and functions. The compound’s role in proteomics can be attributed to its biochemical properties, which allow for the analysis of protein interactions and the identification of proteins within complex biological samples.
Medicinal Chemistry
In medicinal chemistry , the pyrrolidine ring present in the compound is a versatile scaffold for the development of biologically active molecules . It is used to create compounds for treating human diseases, with the ability to efficiently explore the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule and providing increased three-dimensional coverage.
Organic Synthesis
The compound finds application in organic synthesis , particularly in the synthesis of pyrrolidinyl triazoles . These are important intermediates for various chemical reactions, and the compound’s structure allows for rapid and diversified synthesis, aiding in the discovery of new chemical entities.
Material Science
In material science , the compound’s molecular structure can be leveraged to modify physicochemical parameters, which is crucial for developing new materials with desired properties . Its application in this field is still emerging, and further research could reveal more specific uses.
Biochemistry
Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate is also significant in biochemistry for proteomics research . It can be used to study biochemical processes and pathways, providing insights into the molecular mechanisms of life.
Pharmacology
In pharmacology , the compound’s pyrrolidine ring is essential for creating new drug candidates with various biological profiles . It plays a role in the design of drugs with target selectivity, influencing the biological activity and the structure-activity relationship of the compounds.
Analytical Chemistry
The compound is used in analytical chemistry to assist in the qualitative and quantitative analysis of chemical components . Its properties can be utilized in developing assays and tests that require precise measurements at the molecular level.
Environmental Science
Lastly, in environmental science , while specific applications of this compound are not directly cited, the general chemical properties of such compounds can be applied to study environmental samples and processes . It could potentially be used in the analysis of environmental pollutants and in the development of green chemistry practices.
Propiedades
IUPAC Name |
potassium;trifluoro-[4-(pyrrolidine-1-carbonyl)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BF3NO.K/c13-12(14,15)10-5-3-9(4-6-10)11(17)16-7-1-2-8-16;/h3-6H,1-2,7-8H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBRRMDWGHQMOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)N2CCCC2)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)propanoate hydrochloride](/img/structure/B1457821.png)
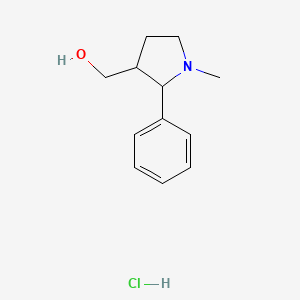
![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)
